molecular formula C9H18N2O B1275913 1-Allyl-4-(2-hydroxyethyl)-piperazine CAS No. 27612-67-5

1-Allyl-4-(2-hydroxyethyl)-piperazine

Cat. No.: B1275913
CAS No.: 27612-67-5
M. Wt: 170.25 g/mol
InChI Key: OIIANXCKEGUVFK-UHFFFAOYSA-N
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Description

1-Allyl-4-(2-hydroxyethyl)-piperazine is a chemical compound with a piperazine ring substituted with an allyl group and a hydroxyethyl group. Piperazine derivatives are known for their wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-4-(2-hydroxyethyl)-piperazine can be synthesized through the alkylation of piperazine with allyl bromide and 2-chloroethanol. The reaction typically involves the use of a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature and pressure can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-4-(2-hydroxyethyl)-piperazine undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The allyl group can be reduced to a propyl group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of 1-Allyl-4-(2-oxoethyl)-piperazine.

    Reduction: Formation of 1-Propyl-4-(2-hydroxyethyl)-piperazine.

    Substitution: Formation of various substituted piperazine derivatives depending on the alkylating agent used.

Scientific Research Applications

1-Allyl-4-(2-hydroxyethyl)-piperazine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-Allyl-4-(2-hydroxyethyl)-piperazine involves its interaction with biological targets such as enzymes and receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the allyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

    1-Allyl-4-hydroxyethyl-piperazine: Similar structure but lacks the hydroxyethyl group.

    1-Propyl-4-(2-hydroxyethyl)-piperazine: Similar structure but has a propyl group instead of an allyl group.

    4-(2-Hydroxyethyl)-piperazine: Lacks the allyl group.

Uniqueness: 1-Allyl-4-(2-hydroxyethyl)-piperazine is unique due to the presence of both the allyl and hydroxyethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

2-(4-prop-2-enylpiperazin-1-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-2-3-10-4-6-11(7-5-10)8-9-12/h2,12H,1,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIIANXCKEGUVFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1CCN(CC1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406286
Record name 2-[4-(Prop-2-en-1-yl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27612-67-5
Record name 2-[4-(Prop-2-en-1-yl)piperazin-1-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406286
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 27612-67-5
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